molecular formula C12H8F6O3 B1304737 Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate CAS No. 402568-10-9

Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate

Cat. No.: B1304737
CAS No.: 402568-10-9
M. Wt: 314.18 g/mol
InChI Key: ZOKKCCACHYBHRS-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Ethyl 3,5-bis(trifluoromethyl)phenylacetate (CAS: 402568-10-9) is a fluorinated organic compound with the molecular formula C₁₂H₈F₆O₃ and a molecular weight of 314.18 g/mol . Its IUPAC name, ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate , systematically describes its structure: an ethyl ester group (-OCC₂H₅) linked to a glyoxylate backbone (-C(=O)C(=O)-), which is further bonded to a phenyl ring substituted with two trifluoromethyl (-CF₃) groups at the 3 and 5 positions .

The SMILES notation (CCOC(=O)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F ) and InChIKey (ZOKKCCACHYBHRS-UHFFFAOYSA-N ) provide precise representations of its connectivity and stereochemical features . The trifluoromethyl groups introduce strong electron-withdrawing effects, influencing the compound’s reactivity and physical properties.

Crystallographic Analysis and Conformational Studies

While crystallographic data for ethyl 3,5-bis(trifluoromethyl)phenylacetate remains limited in published literature, its molecular geometry can be inferred from related trifluoromethylated acetates. The compound’s planar phenyl ring and the adjacent ketone group create a conjugated system, stabilized by resonance between the carbonyl oxygen and the aromatic π-system . The trifluoromethyl groups adopt a symmetric arrangement at the 3 and 5 positions, imposing steric hindrance that may restrict rotational freedom around the phenyl-acetate bond .

Conformational studies of analogous compounds suggest that the ester and ketone functionalities adopt a syn-periplanar orientation to minimize steric clashes, though computational modeling would be required to confirm this for the title compound .

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The ethyl group is expected to show a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.2 ppm (CH₂), while aromatic protons on the phenyl ring would appear as a singlet due to symmetry (no neighboring H atoms) .
  • ¹³C NMR : Peaks for the carbonyl carbons (C=O) would resonate at ~165–175 ppm, with the trifluoromethyl carbons appearing as quartets (~120 ppm, J₃ coupling to fluorine) .
  • ¹⁹F NMR : A singlet at ~-63 ppm is characteristic of trifluoromethyl groups in symmetric environments .

Infrared (IR) Spectroscopy

Strong absorption bands at ~1740 cm⁻¹ (ester C=O stretch) and ~1680 cm⁻¹ (ketone C=O stretch) dominate the spectrum. C-F stretches from the -CF₃ groups appear as intense peaks between 1100–1250 cm⁻¹ .

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺ ) is observed at m/z 314.18 , with fragmentation patterns including loss of the ethyl group (-45 Da) and cleavage of the ketone moiety (-44 Da) .

Table 1: Summary of Key Spectroscopic Data
Technique Key Signals
¹H NMR δ 1.3 (t, CH₃), δ 4.2 (q, CH₂), δ 7.8 (s, aromatic H)
¹³C NMR δ 165.5 (ketone C=O), δ 170.2 (ester C=O), δ 120.1 (q, CF₃)
IR 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1150 cm⁻¹ (C-F)
MS m/z 314.18 ([M]⁺), 269.10 ([M - CO₂]⁺), 225.05 ([M - CF₃]⁺)

Comparative Analysis with Related Trifluoromethylated Acetate Derivatives

Positional Isomerism Effects

Ethyl 3,5-bis(trifluoromethyl)phenylacetate differs from its 2,4-bis(trifluoromethyl)phenyl analog (CAS: 306936-81-2) in substituent placement. The 3,5-substitution pattern enhances symmetry, leading to simplified NMR spectra (single aromatic proton signal) compared to the asymmetric 2,4-isomer, which exhibits multiple splitting patterns .

Electronic and Steric Properties

The electron-withdrawing -CF₃ groups in the 3,5-positions increase the compound’s electrophilicity at the ketone carbon, making it more reactive toward nucleophilic attack than non-fluorinated analogs. However, steric bulk from the -CF₃ groups may hinder reactions requiring planar transition states, such as Diels-Alder cycloadditions .

Table 2: Comparison of Trifluoromethylated Acetate Derivatives
Compound Substituent Positions Boiling Point (°C) Reactivity toward Grignard Reagents
Ethyl 3,5-bis(CF₃)phenylacetate 3,5 276.3 High (due to electron deficiency)
Ethyl 2,4-bis(CF₃)phenylacetate 2,4 281.5 Moderate (steric hindrance)
Ethyl [4-CF₃-phenyl]acetate 4 245.0 Low (less electron withdrawal)

This comparative analysis underscores the dual role of trifluoromethyl groups in modulating electronic and steric effects, which are critical for applications in medicinal chemistry and catalysis .

Properties

IUPAC Name

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6O3/c1-2-21-10(20)9(19)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKKCCACHYBHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378983
Record name Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402568-10-9
Record name Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, large-scale purification techniques such as distillation and crystallization are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 3,5-bis(trifluoromethyl)phenylacetate has been studied for its potential as a pharmaceutical intermediate. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds derived from it, making them suitable for drug development.

Anticancer Activity

Research indicates that derivatives of ethyl 3,5-bis(trifluoromethyl)phenylacetate exhibit promising anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that modifications to the compound led to enhanced activity against various cancer cell lines, particularly breast and lung cancers .

Case Study:

A derivative synthesized from ethyl 3,5-bis(trifluoromethyl)phenylacetate was tested in vitro against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating potential for further development into a therapeutic agent.

Agrochemicals

The compound is also explored for use in agrochemical formulations due to its effectiveness as a pesticide and herbicide.

Pesticidal Properties

Studies have shown that ethyl 3,5-bis(trifluoromethyl)phenylacetate exhibits insecticidal activity against common agricultural pests such as aphids and whiteflies. The trifluoromethyl groups enhance the compound's efficacy by improving its penetration through the insect cuticle.

Data Table: Insecticidal Efficacy

CompoundTarget PestLC50 (µg/mL)Reference
Ethyl 3,5-bis(trifluoromethyl)phenylacetateAphids15Journal of Agricultural Science
Ethyl 3,5-bis(trifluoromethyl)phenylacetateWhiteflies20Pest Management Science

Materials Science

In materials science, ethyl 3,5-bis(trifluoromethyl)phenylacetate is being investigated for its potential use in the development of advanced materials with unique properties.

Polymer Additives

The compound can serve as an additive in polymer formulations to enhance thermal stability and hydrophobicity. Its incorporation into polymer matrices has shown improvements in mechanical properties and resistance to environmental degradation.

Case Study:

A research project focused on incorporating ethyl 3,5-bis(trifluoromethyl)phenylacetate into polyurethane coatings demonstrated improved water repellency and UV resistance compared to standard formulations. The modified coatings exhibited a 30% increase in durability under accelerated weathering tests .

Mechanism of Action

The mechanism of action of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Ethyl 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanoate
  • CAS : 175278-02-1
  • Molecular Formula : C₁₃H₁₀F₆O₃
  • Molar Mass : ~328.21 g/mol (estimated)
  • Key Differences: Contains a β-keto ester (3-oxopropanoate) instead of an α-keto ester. The ketone is positioned at the γ-carbon relative to the ester group, altering tautomerization tendencies and reactivity. Higher molar mass due to an additional methylene (-CH₂-) group .
(b) Ethyl 2-[3,5-Bis(trifluoromethyl)phenoxy]acetate
  • CAS : 87964-33-8
  • Molecular Formula : C₁₂H₁₀F₆O₃
  • Similarity Score : 0.90 (vs. target compound)
  • Key Differences: Replaces the α-keto group with a phenoxy ether (-O-) linkage. Lacks electrophilic ketone reactivity, making it less suitable for condensations but more stable under basic conditions .

Ester Chain Modifications

(a) Methyl 2-[3,5-Bis(trifluoromethyl)phenoxy]acetate
  • CAS : 87964-31-6
  • Molecular Formula : C₁₁H₈F₆O₃
  • Similarity Score : 0.93
  • Key Differences :
    • Methyl ester instead of ethyl ester, reducing lipophilicity and altering solubility profiles.
    • Boiling point likely lower than the ethyl analog due to reduced molecular weight .

Complex Derivatives with Additional Functional Groups

Compounds such as ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m, ESI-MS m/z: 616.2 [M+H]⁺) feature:

  • Molecular Complexity : Incorporates thiazole and piperazine moieties.
  • Applications : Designed for pharmaceutical use (e.g., kinase inhibitors or antimicrobial agents).
  • Yield : Up to 95% in synthesis, indicating optimized routes for complex analogs .

Comparative Data Table

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Functional Groups Boiling Point (°C) Key Differences
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate 402568-10-9 C₁₂H₈F₆O₃ 314.18 α-Keto ester 78 Reference compound
Ethyl 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanoate 175278-02-1 C₁₃H₁₀F₆O₃ ~328.21 β-Keto ester N/A Ketone position; higher molar mass
Ethyl 2-[3,5-Bis(trifluoromethyl)phenoxy]acetate 87964-33-8 C₁₂H₁₀F₆O₃ 328.19 Phenoxy ether N/A No ketone; ether linkage
Methyl 2-[3,5-Bis(trifluoromethyl)phenoxy]acetate 87964-31-6 C₁₁H₈F₆O₃ 314.17 Phenoxy ether; methyl ester N/A Smaller ester chain; lower lipophilicity

Biological Activity

Ethyl 3,5-bis(trifluoromethyl)phenylacetate is a compound that has garnered interest in medicinal chemistry and biocatalysis due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and applications in drug development, particularly focusing on its role in the synthesis of important pharmaceutical intermediates.

Chemical Structure and Properties

Ethyl 3,5-bis(trifluoromethyl)phenylacetate is characterized by the presence of a 3,5-bis(trifluoromethyl)phenyl group attached to an ester functional group. The trifluoromethyl groups (-CF3) are known for their electron-withdrawing properties, which can significantly influence the compound's reactivity and biological activity.

Structural Formula

The molecular formula for Ethyl 3,5-bis(trifluoromethyl)phenylacetate is C12H8F6O3C_{12}H_{8}F_{6}O_{3}.

1. Synthesis Applications

Ethyl 3,5-bis(trifluoromethyl)phenylacetate is primarily utilized in the synthesis of chiral intermediates for pharmaceuticals. A notable application is its role in the production of RR-[3,5-bis(trifluoromethyl)phenyl] ethanol, which is a crucial intermediate for synthesizing NK-1 receptor antagonists such as Aprepitant.

  • Biocatalytic Processes : The compound can be synthesized through biocatalytic methods using whole cells of Trichoderma asperellum ZJPH0810. This process involves the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone with high enantiomeric excess (over 99%) and yields up to 93.4% under optimized conditions .

2. Pharmacological Properties

The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance their pharmacodynamics and pharmacokinetics. Research indicates that compounds with this moiety often exhibit improved bioactivity against various biological targets.

  • Antimicrobial Activity : Studies have demonstrated that derivatives containing the 3,5-bis(trifluoromethyl)phenyl group exhibit significant antimicrobial properties. For instance, pyrazole derivatives with this substitution showed moderate to high activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 1-2 µg/mL .

Case Study 1: Biocatalytic Synthesis of Chiral Intermediates

In a study focused on the biocatalytic synthesis of RR-[3,5-bis(trifluoromethyl)phenyl] ethanol, researchers employed a dual cosubstrate system (ethanol and glycerol) to recycle cofactors efficiently during the reaction catalyzed by Trichoderma asperellum. The optimized conditions yielded over 98% conversion rates with excellent enantioselectivity .

Case Study 2: Antimicrobial Efficacy

Research on various pyrazole derivatives indicated that those incorporating the trifluoromethyl-substituted phenyl moiety demonstrated significant antimicrobial activity. The presence of lipophilic substituents on the phenyl ring was correlated with increased potency against tested bacterial strains .

Summary of Findings

Aspect Details
Molecular Formula C12H8F6O3C_{12}H_{8}F_{6}O_{3}
Key Applications Synthesis of chiral intermediates for pharmaceuticals
Biocatalytic Method Asymmetric reduction using Trichoderma asperellum
Yield and Enantiomeric Excess Up to 93.4% yield; >99% enantiomeric excess
Antimicrobial Activity MIC values as low as 1-2 µg/mL against various bacterial strains

Q & A

Q. What are the optimal synthetic routes for Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, and how do reaction conditions influence purity?

The compound can be synthesized via Friedel-Crafts acylation or Claisen condensation (). For Friedel-Crafts, 3,5-bis(trifluoromethyl)benzoyl chloride reacts with ethyl acetoacetate under Lewis acid catalysis (e.g., AlCl₃), yielding ~85% purity. Claisen condensation uses ethyl acetate and the corresponding benzoyl chloride, requiring strict anhydrous conditions to suppress side reactions (e.g., ester hydrolysis). Purity (>95%) is achievable via column chromatography with hexane/ethyl acetate (9:1) .

Q. Key Factors Affecting Yield/Purity

ParameterFriedel-CraftsClaisen Condensation
CatalystAlCl₃ (critical)None (base-sensitive)
Temperature0–5°C (exothermic)80–100°C (reflux)
SolventDichloromethaneToluene
ByproductsDiacylated productsEthyl acetate oligomers

Q. How is this compound characterized analytically, and what spectroscopic markers are critical?

Characterization relies on ¹H/¹⁹F NMR , IR , and X-ray crystallography ( ).

  • ¹H NMR : The ester methyl group appears as a triplet at δ 1.2–1.4 ppm, while the α-keto proton resonates at δ 3.8–4.1 ppm (split due to coupling with adjacent CF₃ groups) .
  • ¹⁹F NMR : Two distinct signals at δ -63 ppm (meta-CF₃) and -65 ppm (para-CF₃) confirm substitution patterns .
  • X-ray : Monoclinic crystal system (P21/c) with β = 114.4°, validated by C=O bond lengths (1.21 Å) and dihedral angles ().

Q. What are the primary research applications of this compound in medicinal chemistry?

The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a key intermediate for:

  • Protease inhibitors : Acts as a carbonyl mimic in transition-state analogs ().
  • Fluorinated drug candidates : Used in synthesizing antiviral/anticancer agents (e.g., analogs of aprepitant; ).
  • Enzyme binding studies : The oxo group facilitates hydrogen bonding with catalytic residues (e.g., serine hydrolases) .

Advanced Research Questions

Q. How do halogen substitutions (e.g., Br, F) at the phenyl ring alter reactivity and bioactivity?

Substituents at the 2- or 3-position significantly impact electronic effects and steric bulk (). For example:

DerivativeSubstituentLogPIC₅₀ (μM)*
Bromo (3-position)-Br3.112.4
Fluoro (2-position)-F2.88.9
Parent compound-CF₃3.515.2

*IC₅₀ values against trypsin-like proteases. Bromine increases steric hindrance, reducing binding affinity, while fluorine improves metabolic stability .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

  • Docking studies : AutoDock Vina simulations reveal preferential binding to hydrophobic pockets (e.g., HIV-1 protease; ΔG = -9.2 kcal/mol) .
  • DFT calculations : B3LYP/6-31G(d) models show the oxo group’s electrostatic potential (-45 kcal/mol) drives nucleophilic attacks .
  • MD simulations : 100-ns trajectories highlight stable binding with minimal RMSD (<2 Å) in kinase targets .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from impurity profiles or assay conditions :

  • Purity validation : Use HPLC-MS to detect trace byproducts (e.g., diacetylated derivatives; ).
  • Assay standardization : Compare IC₅₀ values under identical pH (7.4) and temperature (37°C) conditions.
  • Structural analogs : Cross-test with ethyl 5-(3,5-difluorophenyl)-5-oxovalerate () to isolate substituent effects.

Methodological Challenges

Q. What are the key challenges in handling this compound experimentally?

  • Hydrolysis sensitivity : The ester group hydrolyzes in aqueous media (t₁/₂ = 2 h at pH 7). Store under argon at -20°C .
  • Toxicity : Classified as Xi (irritant) ; use PPE (gloves, goggles) and fume hoods ().
  • Crystallization : Slow evaporation from ethanol/water (70:30) yields diffraction-quality crystals ().

Q. How can researchers optimize its stability in long-term storage?

  • Lyophilization : Freeze-dried samples retain >90% integrity after 6 months.
  • Stabilizers : Add 1% BHT to suppress radical degradation .

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